LY465608

Beschreibung

Eigenschaften

Molekularformel |

C28H27NO5 |

|---|---|

Molekulargewicht |

457.5 g/mol |

IUPAC-Name |

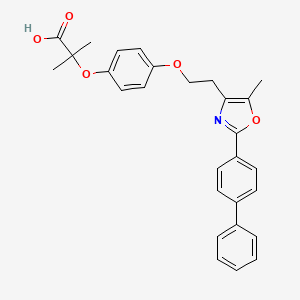

2-methyl-2-[4-[2-[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]ethoxy]phenoxy]propanoic acid |

InChI |

InChI=1S/C28H27NO5/c1-19-25(17-18-32-23-13-15-24(16-14-23)34-28(2,3)27(30)31)29-26(33-19)22-11-9-21(10-12-22)20-7-5-4-6-8-20/h4-16H,17-18H2,1-3H3,(H,30,31) |

InChI-Schlüssel |

JDJHTJNBMZSSLK-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3)CCOC4=CC=C(C=C4)OC(C)(C)C(=O)O |

Kanonische SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3)CCOC4=CC=C(C=C4)OC(C)(C)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

LY 465,608 LY 465608 LY-465,608 LY-465608 LY465608 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Dual PPARα/γ Agonist LY465608: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY465608 is a potent, non-thiazolidinedione dual agonist of the Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). Developed by Eli Lilly and Company, this synthetic organic compound was investigated for its potential to concurrently address the multifaceted metabolic dysregulations characteristic of type 2 diabetes and the metabolic syndrome. By activating both PPARα and PPARγ, this compound was designed to offer a comprehensive therapeutic approach, targeting insulin (B600854) resistance, hyperglycemia, dyslipidemia, and associated cardiovascular risks. This technical guide provides an in-depth exploration of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols from pivotal preclinical studies, and visualizing the core signaling pathways.

Core Mechanism of Action: Dual PPARα/γ Agonism

The primary mechanism of action of this compound is its function as a ligand for both PPARα and PPARγ, which are nuclear receptors that act as transcription factors to regulate gene expression. Upon binding by a ligand such as this compound, the receptor undergoes a conformational change, leading to the recruitment of co-activator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting this compound-PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of a suite of genes involved in glucose and lipid metabolism, and inflammation.

Quantitative Pharmacological Data

The affinity and potency of this compound for human PPARα and PPARγ have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Receptor | Species | Value | Unit | Reference |

| Binding Affinity (Ki) | PPARα | Human | 170 | nM | [1] |

| PPARγ | Human | 30 | nM | [1] | |

| IC50 | PPARα | Human | 174 | nM | [1] |

| PPARγ | Human | - | - | ||

| EC50 | PPARα | Human | 150 | nM | [1] |

| PPARγ | Human | 33 | nM | [1] |

Table 1: In Vitro Activity of this compound on Human PPARα and PPARγ.

Signaling Pathways

The dual agonism of this compound activates two primary signaling pathways, leading to a broad spectrum of metabolic and anti-inflammatory effects.

PPARγ Signaling Pathway and Metabolic Effects

Activation of PPARγ by this compound predominantly influences glucose homeostasis and adipogenesis. In adipose tissue, PPARγ activation promotes the differentiation of pre-adipocytes into mature adipocytes, which are more efficient at storing fatty acids. This leads to the sequestration of circulating free fatty acids into adipose tissue, thereby reducing lipotoxicity in other tissues like the liver and muscle, a key contributor to insulin resistance. Furthermore, PPARγ activation upregulates the expression of genes involved in insulin signaling, such as GLUT4, leading to enhanced glucose uptake in peripheral tissues.

PPARα Signaling Pathway and Lipid Metabolism

The activation of PPARα by this compound primarily impacts lipid metabolism, particularly in the liver. PPARα upregulates the expression of genes involved in fatty acid uptake, transport (e.g., carnitine palmitoyltransferase I), and β-oxidation. This leads to a reduction in circulating triglycerides and very-low-density lipoprotein (VLDL) levels. Additionally, PPARα activation increases the expression of apolipoproteins A-I and A-II, key components of high-density lipoprotein (HDL), leading to an increase in HDL cholesterol levels.

Experimental Protocols

Detailed methodologies from key preclinical studies are outlined below.

In Vivo Assessment of Glucose and Lipid Metabolism in Zucker Diabetic Fatty (ZDF) Rats

-

Animal Model: Male Zucker diabetic fatty (ZDF) rats were used as a model of type 2 diabetes.

-

Treatment: this compound was administered orally once daily for a specified duration.

-

Glucose Lowering Efficacy: Plasma glucose levels were monitored regularly. The ED50 for glucose normalization was determined to be 3.8 mg/kg/day.[2]

-

Insulin Sensitivity:

-

Oral Glucose Tolerance Tests (OGTT): Following an overnight fast, rats were administered a glucose challenge orally. Blood samples were collected at various time points to measure plasma glucose and insulin levels.

-

Hyperinsulinemic-Euglycemic Clamps: This technique was used to directly assess insulin sensitivity. A constant infusion of insulin was administered, and glucose was infused at a variable rate to maintain euglycemia. The glucose infusion rate required to maintain normal blood glucose levels is a measure of insulin sensitivity.

-

-

Lipid Profile Analysis: Plasma triglycerides and HDL cholesterol were measured using standard enzymatic assays.

-

Gene Expression Analysis: At the end of the study, liver and white adipose tissue were collected. mRNA levels of PPAR-responsive genes (e.g., apoC-III in the liver and fatty acid–coenzyme A ligase long-chain 2 in adipose tissue) were quantified using Northern blot analysis or quantitative real-time PCR (qRT-PCR) to confirm target engagement.[2]

Investigation of Pharmacology and Toxicity in Primary Hepatocytes

-

Cell Culture: Primary hepatocytes were isolated from rats and dogs.

-

Treatment: Hepatocytes were incubated with this compound or a prototypical PPARα agonist, fenofibrate.

-

Electron Microscopy: Peroxisome proliferation was assessed by examining the ultrastructure of treated hepatocytes using electron microscopy.

-

Biochemical Analysis of β-Oxidation:

-

Peroxisomal β-oxidation (PBox): Measured by the palmitoyl-CoA-dependent reduction of NAD+.

-

Mitochondrial β-oxidation (MBox): Assessed by the oxidation of [1-14C]palmitic acid.

-

-

Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of genes involved in peroxisomal β-oxidation (e.g., acyl-coenzyme A oxidase (Acox), enoyl-CoA hydratase/L-3-hydroxyacyl–CoA dehydrogenase (Ehhadh), and 3-ketoacyl–CoA thiolase (Acaa1)) and mitochondrial β-oxidation (e.g., hydroxyacyl-CoA dehydrogenase/3-ketoacyl–CoA thiolase (Hadhb)) were quantified.

Anti-Inflammatory and Anti-Atherosclerotic Effects

Beyond its metabolic actions, this compound was shown to possess anti-inflammatory properties, a key feature of PPAR agonists. The precise experimental protocols for the macrophage activation and atherosclerosis studies from the primary literature could not be fully detailed from publicly available resources. However, the general approach involved the use of apolipoprotein E (ApoE) knockout mice, a well-established model for studying atherosclerosis. These mice were likely fed a high-fat diet to accelerate plaque formation and treated with this compound. The extent of atherosclerosis would have been quantified by analyzing the lesion area in the aorta. Macrophage activation is a critical process in the development of atherosclerosis, and it is anticipated that the study would have involved isolating macrophages to assess the effect of this compound on inflammatory cytokine production and foam cell formation.

Developmental Status

The developmental history of this compound after its initial preclinical characterization is not extensively documented in the public domain. While showing promise in preclinical models, there is no clear evidence that this compound progressed into later-stage clinical trials for the treatment of type 2 diabetes or metabolic syndrome.

Conclusion

This compound represents a well-characterized dual PPARα/γ agonist with a clear mechanism of action rooted in the transcriptional regulation of genes central to glucose and lipid metabolism. Preclinical studies robustly demonstrated its efficacy in improving insulin sensitivity, lowering blood glucose, and correcting dyslipidemia. The compound's ability to activate both PPARα and PPARγ provided a multi-pronged approach to treating the interconnected pathologies of the metabolic syndrome. While its clinical development appears to have been discontinued, the extensive preclinical data on this compound continue to provide valuable insights into the therapeutic potential and biological roles of dual PPAR agonism.

References

A Comprehensive Technical Guide to LY465608: A Dual PPAR α/γ Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY465608 is a potent, non-thiazolidinedione dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and preclinical efficacy. Quantitative data from binding and transactivation assays are presented in structured tables for clear comparison. Detailed experimental protocols for key assays and visualizations of the core signaling pathways are also included to support further research and development efforts in the field of metabolic diseases.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[1][2] The PPAR family consists of three subtypes: PPARα, PPARγ, and PPARβ/δ.[3] PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, and its activation is primarily associated with lowering triglyceride levels.[3][4] PPARγ is predominantly found in adipose tissue and plays a crucial role in adipogenesis, insulin (B600854) sensitization, and glucose homeostasis.[3][5]

Dual agonists targeting both PPARα and PPARγ, such as this compound, represent a therapeutic strategy to simultaneously address the multiple facets of metabolic syndrome, including dyslipidemia and insulin resistance.[4][6]

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-methyl-2-[4-[2-[5-methyl-2-(4-phenylphenyl)-1,3-oxazol-4-yl]ethoxy]phenoxy]propanoic acid |

| Molecular Formula | C28H27NO5 |

| Molecular Weight | 457.53 g/mol |

| CAS Number | 328918-26-9 |

Mechanism of Action: Dual PPAR α/γ Agonism

This compound exerts its pharmacological effects by binding to and activating both PPARα and PPARγ. Upon ligand binding, the PPAR receptor undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR).[7][8] This PPAR-RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[7][8] This binding event recruits coactivator proteins, initiating the transcription of genes involved in lipid and glucose metabolism.[2][9]

PPARα Activation

Activation of PPARα by this compound primarily influences lipid metabolism. Key downstream effects include:

-

Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids.[3]

-

Reduced Triglyceride Levels: Increased clearance of triglyceride-rich lipoproteins.[4]

-

Increased HDL Cholesterol: Modulation of lipoprotein metabolism, leading to higher levels of high-density lipoprotein (HDL) cholesterol.

PPARγ Activation

Activation of PPARγ by this compound mainly impacts glucose homeostasis and adipogenesis. Key downstream effects include:

-

Enhanced Insulin Sensitivity: Upregulation of genes that promote glucose uptake in peripheral tissues.[5]

-

Adipocyte Differentiation: Regulation of genes that control the differentiation of pre-adipocytes into mature fat cells.[2]

-

Anti-inflammatory Effects: Transrepression of inflammatory genes.[9]

Quantitative Preclinical Data

The following tables summarize the in vitro binding affinities and transactivation potencies of this compound for human PPARα and PPARγ, as well as its in vivo efficacy in animal models of metabolic disease.

In Vitro Activity

| Parameter | PPARα | PPARγ | Reference |

| Binding Affinity (Ki) | 170 nM | 550 nM | |

| Transactivation (EC50) | 150 nM | 548 nM (IC50) |

In Vivo Efficacy

| Animal Model | Parameter | Dose | Effect | Reference |

| Zucker Diabetic Fatty (ZDF) Rat | Plasma Glucose | ED50: 3.8 mg/kg/day | Dose-dependent lowering of plasma glucose | |

| apoA-I Transgenic Mouse | HDL Cholesterol | 30 mg/kg/day | 154% increase above control |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of PPARα and PPARγ activation.

Caption: PPARα Signaling Pathway Activation by this compound.

Caption: PPARγ Signaling Pathway Activation by this compound.

Experimental Protocols

PPAR Competitive Binding Assay

This protocol is a representative method for determining the binding affinity of a test compound to a PPAR subtype.

Objective: To determine the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) of a test compound for a specific PPAR isoform.

Materials:

-

Recombinant human PPARα or PPARγ ligand-binding domain (LBD).

-

Radiolabeled ligand (e.g., [3H]-Rosiglitazone for PPARγ).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT, 0.1% Triton X-100).

-

Scintillation cocktail.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the radiolabeled ligand at a fixed concentration (typically at its Kd value), and the serially diluted test compound.

-

Add the recombinant PPAR LBD to initiate the binding reaction.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

-

Transfer the reaction mixture to a filter plate and wash to separate bound from free radioligand.

-

Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Caption: Experimental Workflow for PPAR Competitive Binding Assay.

PPAR Transactivation Assay (Luciferase Reporter Assay)

This protocol is a representative method for determining the functional activity of a test compound as a PPAR agonist.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for activating a specific PPAR isoform.

Materials:

-

Mammalian cell line (e.g., HEK293T or COS-7).

-

Expression plasmid for the full-length human PPARα or PPARγ.

-

Reporter plasmid containing a luciferase gene under the control of a PPRE-driven promoter.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After transfection, replace the medium with fresh medium containing serial dilutions of the test compound.

-

Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Caption: Experimental Workflow for PPAR Transactivation Assay.

Conclusion

This compound is a dual PPARα/γ agonist with a well-characterized mechanism of action and demonstrated preclinical efficacy in modulating lipid and glucose metabolism. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working on novel therapies for metabolic diseases. The balanced activation of both PPARα and PPARγ by this compound highlights its potential as a multi-faceted therapeutic agent for the treatment of type 2 diabetes and dyslipidemia. Further investigation into its clinical efficacy and safety profile is warranted.

References

- 1. Peroxisome Proliferator-Activated Receptor γ-Dependent Regulation of Lipolytic Nodes and Metabolic Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Correlation between gene mutation status and molecular subtypes - Ovarian Serous Cystadenocarcinoma (Primary solid tumor) [gdac.broadinstitute.org]

- 5. PPAR Gamma antibody (60127-1-Ig) | Proteintech [ptglab.com]

- 6. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted disruption of the peroxisome proliferator-activated receptor alpha gene, PPAR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PPARA peroxisome proliferator activated receptor alpha [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. LY-465608 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The Discovery and Synthesis of LY465608: A Dual PPARα/γ Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY465608 is a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), developed by researchers at Eli Lilly and Company. As a member of the phenoxyacetic acid class of compounds, this compound was designed to combine the beneficial effects of both PPARα and PPARγ activation, offering a potential therapeutic approach for metabolic disorders such as type 2 diabetes and dyslipidemia. This document provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Discovery and Rationale

The development of this compound was rooted in the therapeutic potential of targeting both PPARα and PPARγ. PPARα activation is known to improve lipid profiles by increasing high-density lipoprotein (HDL) cholesterol and decreasing triglycerides, while PPARγ agonists, such as the thiazolidinediones (TZDs), are effective insulin (B600854) sensitizers. The rationale behind developing a dual agonist was to create a single molecule that could address both the dyslipidemia and hyperglycemia characteristic of type 2 diabetes and the metabolic syndrome.

Researchers at Eli Lilly designed a series of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids with the aim of identifying potent dual agonists. This effort led to the identification of this compound, which demonstrated significant activity at both PPAR subtypes.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the formation of the oxazole (B20620) core, followed by the etherification with the phenoxypropionic acid moiety. While the specific, step-by-step patented synthesis of this compound is proprietary, a general synthetic route for this class of compounds has been described in the scientific literature.

Logical Workflow for the Synthesis of this compound

Caption: A generalized workflow for the chemical synthesis of this compound and related analogs.

Mechanism of Action: Dual PPARα/γ Activation

This compound functions as a dual agonist, binding to and activating both PPARα and PPARγ. These receptors are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

-

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle, activation of PPARα leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation. This results in decreased plasma triglycerides and increased HDL cholesterol.

-

PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis. Its activation promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing fatty acids, thus reducing circulating free fatty acids and improving insulin sensitivity in muscle and liver.

Signaling Pathway of this compound

Caption: Signaling pathway of this compound through dual activation of PPARα and PPARγ.

Quantitative Pharmacological Data

While the seminal publication from Eli Lilly describes this compound as a potent dual agonist, specific quantitative data such as EC50 or Ki values from in vitro binding or transactivation assays are not publicly available in the reviewed literature. The in vivo efficacy was demonstrated in a diet-induced obese (EOB) mouse model, where the compound showed significant glucose-lowering and lipid-modulating effects.

Table 1: Preclinical Pharmacological Profile of this compound (Qualitative Summary)

| Parameter | Receptor | Activity | In Vivo Model | Observed Effects |

| Binding Affinity | PPARα | Potent Agonist | - | Data not publicly available |

| PPARγ | Potent Agonist | - | Data not publicly available | |

| Functional Activity | PPARα | Potent Agonist | - | Data not publicly available |

| PPARγ | Potent Agonist | - | Data not publicly available | |

| In Vivo Efficacy | PPARα/γ | Dual Agonist | EOB Mouse Model | Glucose lowering, Lipid and Cholesterol homeostasis |

Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of PPAR agonists like this compound.

PPAR Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to PPARα and PPARγ.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the ligand-binding domain (LBD) of the PPAR.

Methodology:

-

Reagents and Materials:

-

Recombinant human PPARα-LBD and PPARγ-LBD

-

Radiolabeled ligand (e.g., [³H]-rosiglitazone for PPARγ, a suitable radiolabeled fibrate for PPARα)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT)

-

Test compound (this compound) at various concentrations

-

Scintillation cocktail and scintillation counter

-

-

Procedure:

-

Incubate the PPAR-LBD with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand using a method such as gel filtration or scintillation proximity assay (SPA).

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Adipocyte Differentiation Assay

Objective: To assess the ability of a test compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.

Principle: Preadipocyte cell lines (e.g., 3T3-L1) can be induced to differentiate into adipocytes in the presence of an appropriate stimulus. The accumulation of lipid droplets within the cells is a key marker of differentiation and can be visualized and quantified.

Methodology:

-

Cell Culture:

-

Culture 3T3-L1 preadipocytes in a suitable growth medium until confluent.

-

Two days post-confluence, initiate differentiation by treating the cells with a differentiation medium containing insulin, dexamethasone, and IBMX, along with the test compound (this compound) at various concentrations.

-

-

Differentiation and Staining:

-

After 2-3 days, replace the differentiation medium with a maintenance medium containing insulin and the test compound.

-

Continue to culture for an additional 4-6 days, replacing the medium every 2 days.

-

At the end of the differentiation period, fix the cells and stain for lipid droplets using Oil Red O.

-

-

Quantification:

-

Visually assess the degree of differentiation by microscopy.

-

For quantitative analysis, extract the Oil Red O stain from the cells using isopropanol (B130326) and measure the absorbance at a specific wavelength (e.g., 510 nm).

-

In Vivo Glucose and Lipid Lowering in an EOB Mouse Model

Objective: To evaluate the in vivo efficacy of a test compound on glucose and lipid metabolism in a relevant animal model of obesity and insulin resistance.

Principle: The diet-induced obese (EOB) mouse model mimics many of the metabolic abnormalities of human metabolic syndrome. Administering a test compound and monitoring changes in blood glucose, insulin, and lipid levels can assess its therapeutic potential.

Methodology:

-

Animal Model:

-

Induce obesity and insulin resistance in mice (e.g., C57BL/6J) by feeding them a high-fat diet for a specified period.

-

-

Compound Administration:

-

Administer the test compound (this compound) or vehicle to the EOB mice daily via an appropriate route (e.g., oral gavage) for a defined treatment period.

-

-

Metabolic Phenotyping:

-

Glucose Homeostasis: Perform an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) at the end of the treatment period. Measure blood glucose levels at various time points after glucose or insulin administration.

-

Plasma Parameters: Collect blood samples to measure plasma levels of insulin, triglycerides, and cholesterol.

-

-

Data Analysis:

-

Compare the metabolic parameters between the compound-treated and vehicle-treated groups to determine the in vivo efficacy.

-

Experimental Workflow for Preclinical Evaluation

Caption: A typical workflow for the preclinical evaluation of a dual PPARα/γ agonist like this compound.

Conclusion

This compound represents a significant effort in the design of dual PPARα/γ agonists for the potential treatment of metabolic diseases. Its discovery was based on a sound scientific rationale to simultaneously address dyslipidemia and insulin resistance. While specific quantitative data on its in vitro potency are not widely published, its efficacy in preclinical models of obesity and diabetes highlights its potential as a therapeutic agent. The synthetic route and experimental protocols described herein provide a valuable resource for researchers in the field of metabolic drug discovery. Further investigation and clinical development would be necessary to fully elucidate the therapeutic profile of this compound in humans.

In Vitro Profile of LY465608: A Dual PPARα/γ Agonist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LY465608 is a potent and selective dual agonist for both Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a dual agonist, it combines the therapeutic benefits of PPARα activation, primarily related to lipid metabolism, with those of PPARγ activation, which is crucial for insulin (B600854) sensitization and glucose homeostasis. This technical guide provides a comprehensive overview of the in vitro studies conducted with this compound, focusing on its pharmacological activity, cellular effects, and the underlying signaling pathways. The information is presented to facilitate further research and development of this and similar compounds.

Core Pharmacological Activity: PPAR Transactivation

The primary mechanism of action of this compound is the activation of PPARα and PPARγ, leading to the transcription of target genes involved in lipid and glucose metabolism. In vitro transactivation assays are fundamental to characterizing the potency and selectivity of such agonists.

Quantitative Data: PPAR Transactivation

| Receptor | Assay Type | Cell Line | EC50 (nM) | Fold Activation (max) | Reference |

| Human PPARα | Chimeric Receptor Luciferase Reporter | HEK293 | 3 | ~10 | [1] |

| Human PPARγ | Chimeric Receptor Luciferase Reporter | HEK293 | 10 | ~12 | [1] |

| Murine PPARα | Full-Length Receptor Luciferase Reporter | CV-1 | 5 | Not Reported | [1] |

| Murine PPARγ | Full-Length Receptor Luciferase Reporter | CV-1 | 25 | Not Reported | [1] |

Experimental Protocol: PPAR Transactivation Assay

Objective: To determine the potency (EC50) and efficacy (maximal activation) of this compound on human and murine PPARα and PPARγ.

Cell Lines:

-

Human Embryonic Kidney (HEK293) cells.

-

Monkey Kidney Fibroblast (CV-1) cells.

Reagents:

-

This compound (synthesized by Eli Lilly and Company).

-

Rosiglitazone (PPARγ agonist control).

-

WY-14,643 (PPARα agonist control).

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum.

-

Lipofectamine reagent for transfection.

-

Reporter plasmid: pGL3 vector containing a luciferase gene downstream of a promoter with multiple peroxisome proliferator response elements (PPREs).

-

Expression plasmids: Plasmids encoding the ligand-binding domain of human or murine PPARα or PPARγ fused to the GAL4 DNA-binding domain, and a plasmid for the corresponding full-length receptors.

-

β-galactosidase expression plasmid (for transfection efficiency control).

-

Luciferase assay reagent.

-

β-galactosidase assay reagent.

Methodology:

-

Cell Culture and Transfection: HEK293 or CV-1 cells are seeded in 96-well plates and cultured overnight. Cells are then co-transfected with the appropriate reporter plasmid, PPAR expression plasmid, and β-galactosidase plasmid using a lipid-based transfection reagent.

-

Compound Treatment: Following a 24-hour post-transfection incubation, the medium is replaced with fresh medium containing various concentrations of this compound or control compounds.

-

Incubation: Cells are incubated with the compounds for 24 hours.

-

Lysis and Reporter Gene Assay: Cells are lysed, and the luciferase and β-galactosidase activities in the cell lysates are measured using a luminometer and spectrophotometer, respectively.

-

Data Analysis: Luciferase activity is normalized to β-galactosidase activity to correct for transfection efficiency. The data are then plotted as a function of compound concentration, and the EC50 values and maximal fold activation are determined using a sigmoidal dose-response curve fit.

Signaling Pathway: PPAR Activation

Caption: Ligand-activated PPAR signaling pathway.

In Vitro Functional Assays

The dual agonism of this compound translates into distinct functional effects in relevant cell types, primarily adipocytes and macrophages.

Adipocyte Differentiation and Function

PPARγ is a master regulator of adipogenesis. This compound's activity on this receptor promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes.

| Cell Line | Assay | Parameter Measured | Effect of this compound | Concentration | Reference |

| 3T3-L1 | Oil Red O Staining | Lipid Accumulation | Increased differentiation | 1 µM | [1] |

| 3T3-L1 | Gene Expression (aP2) | mRNA levels | Increased expression | 1 µM | [1] |

Objective: To assess the effect of this compound on the differentiation of 3T3-L1 preadipocytes.

Cell Line: 3T3-L1 murine preadipocytes.

Reagents:

-

This compound.

-

Insulin, dexamethasone, and isobutylmethylxanthine (differentiation cocktail).

-

DMEM with 10% fetal bovine serum.

-

Oil Red O staining solution.

-

TRIzol reagent for RNA extraction.

-

Reagents for quantitative real-time PCR (qRT-PCR).

Methodology:

-

Cell Culture and Induction of Differentiation: 3T3-L1 cells are grown to confluence in 6-well plates. Two days post-confluence, differentiation is induced by treating the cells with a differentiation cocktail (e.g., insulin, dexamethasone, and IBMX) in the presence or absence of this compound for 2-3 days.

-

Maturation: The medium is then replaced with fresh medium containing insulin and this compound (or vehicle) and cultured for an additional 2-3 days. Subsequently, the cells are maintained in regular culture medium with or without this compound for another 2-4 days until mature adipocytes are formed.

-

Assessment of Differentiation:

-

Oil Red O Staining: Mature adipocytes are fixed with formalin and stained with Oil Red O to visualize intracellular lipid droplets. The stain is then eluted with isopropanol, and the absorbance is measured to quantify lipid accumulation.

-

Gene Expression Analysis: Total RNA is extracted from the cells at various time points during differentiation. The expression levels of adipogenic marker genes, such as adipocyte protein 2 (aP2), are quantified by qRT-PCR.

-

Macrophage Activation

PPARα and PPARγ activation has been shown to exert anti-inflammatory effects, in part by inhibiting macrophage activation.

| Cell Line/Source | Assay | Parameter Measured | Effect of this compound | IC50 | Reference |

| Murine Peritoneal Macrophages | Nitric Oxide Production | Nitrite (B80452) concentration | Inhibition of IFNγ-induced NO production | ~30 nM | [2] |

| Murine Peritoneal Macrophages | Flow Cytometry | CD11a expression | Inhibition of IFNγ-induced CD11a expression | ~100 nM | [2] |

Objective: To evaluate the inhibitory effect of this compound on interferon-gamma (IFNγ)-induced macrophage activation.

Cells: Peritoneal macrophages elicited from mice.

Reagents:

-

This compound.

-

Recombinant murine IFNγ.

-

Lipopolysaccharide (LPS).

-

Griess reagent for nitrite measurement.

-

Fluorescently labeled anti-CD11a antibody.

-

Cell culture medium (e.g., RPMI 1640) with 10% FBS.

Methodology:

-

Macrophage Isolation and Culture: Peritoneal macrophages are harvested from mice by peritoneal lavage and seeded in 96-well plates.

-

Compound Pre-treatment: Macrophages are pre-incubated with various concentrations of this compound for 1-2 hours.

-

Activation: Cells are then stimulated with IFNγ (and in some cases, a low concentration of LPS) for 24-48 hours.

-

Assessment of Activation:

-

Nitric Oxide Production: The concentration of nitrite, a stable product of nitric oxide, in the culture supernatant is measured using the Griess assay.

-

Surface Marker Expression: Cells are harvested and stained with a fluorescently labeled antibody against the activation marker CD11a. The expression level is quantified by flow cytometry.

-

-

Data Analysis: The concentration-dependent inhibition of nitric oxide production and CD11a expression is determined, and IC50 values are calculated.

Experimental Workflow: In Vitro Functional Assays

Caption: Workflow for in vitro functional assays.

Conclusion

The in vitro data for this compound robustly demonstrate its dual agonist activity on PPARα and PPARγ. The compound potently activates both receptors, leading to functional consequences in key cell types involved in metabolic regulation. In adipocytes, this compound promotes differentiation, a hallmark of PPARγ activation, which is critical for improving insulin sensitivity. In macrophages, it exhibits anti-inflammatory properties by inhibiting their activation, a characteristic of both PPARα and PPARγ agonism, which has implications for atherosclerosis and other inflammatory conditions. These in vitro studies provide a strong foundation for the observed in vivo efficacy of this compound in preclinical models of metabolic disease and highlight its potential as a therapeutic agent. This technical guide serves as a resource for researchers to build upon this knowledge in the continued exploration of PPAR-targeted therapeutics.

References

- 1. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: Impaired beta-cell function, incretin effect, and glucagon suppression in patients with type 1 diabetes who have normal fasting glucose. [scholars.duke.edu]

Preclinical Profile of LY465608: A Dual PPARα/γ Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LY465608 is a potent, non-thiazolidinedione dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its pharmacological activity, mechanism of action, and effects in various in vivo models of metabolic and cardiovascular disease. The information is presented to serve as a technical guide for researchers and professionals in the field of drug development.

Core Data Presentation

The following tables summarize the quantitative data for this compound's activity on human PPARα and PPARγ.

Table 1: In Vitro Binding Affinity of this compound

| Target | Parameter | Value (nM) | Reference |

| Human PPARα | Kᵢ | 170 | [1] |

| Human PPARγ | Kᵢ | 550 | [1] |

Table 2: In Vitro Functional Activity of this compound

| Target | Parameter | Value (nM) | Reference |

| Human PPARα | EC₅₀ | 150 | [1] |

| Human PPARγ | EC₅₀ | 548 | [1] |

Mechanism of Action: Dual PPARα/γ Activation

This compound exerts its pharmacological effects by simultaneously activating both PPARα and PPARγ. These nuclear receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of a wide array of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

Signaling Pathway in Macrophages and Atherosclerosis

In the context of atherosclerosis, the dual activation of PPARα and PPARγ in macrophages is believed to have a synergistic anti-atherogenic effect. PPARγ activation in macrophages promotes their differentiation towards an anti-inflammatory M2 phenotype, enhances cholesterol efflux via the LXRα-ABCA1/ABCG1 pathway, and reduces the expression of pro-inflammatory cytokines. Simultaneously, PPARα activation can inhibit inflammatory responses and may contribute to improved lipid homeostasis within the vessel wall.

References

The Dual PPARα/γ Agonist LY465608: A Deep Dive into Its Effects on Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

Abstract

LY465608, a potent non-thiazolidinedione dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), has demonstrated significant effects on lipid metabolism in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on lipid profiles, the underlying signaling pathways, and the detailed experimental methodologies used to elucidate these effects. Quantitative data from various animal models are summarized to offer a clear comparison of its efficacy. This document is intended to be a valuable resource for researchers and professionals involved in the development of novel therapeutics for metabolic disorders.

Introduction

Metabolic syndrome, characterized by a cluster of conditions including dyslipidemia, insulin (B600854) resistance, and hypertension, represents a significant global health challenge. Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a pivotal role in the regulation of lipid and glucose homeostasis.[1] The PPAR family consists of three isoforms: PPARα, PPARγ, and PPARβ/δ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, and is a key regulator of fatty acid oxidation. PPARγ is predominantly found in adipose tissue and is a master regulator of adipogenesis and lipid storage.

Dual agonists targeting both PPARα and PPARγ have been developed with the aim of combining the beneficial effects of both receptor subtypes: the lipid-lowering effects of PPARα activation and the insulin-sensitizing effects of PPARγ activation.[2] this compound is one such dual agonist designed to address the multifaceted nature of type 2 diabetes and associated cardiovascular risk factors.[2] This guide will delve into the specific effects of this compound on lipid metabolism, presenting the available preclinical data, experimental procedures, and mechanistic insights.

Quantitative Effects of this compound on Lipid Profiles

Preclinical studies have demonstrated the significant impact of this compound on various lipid parameters in different animal models of metabolic disease. The following tables summarize the key quantitative findings.

Table 1: Effects of this compound on Plasma Lipids in Human Apolipoprotein A-I (apoA-I) Transgenic Mice

| Parameter | Treatment Group | Dosage | Duration | % Change from Control | Reference |

| HDL Cholesterol | This compound | 30 mg/kg/day | Not Specified | ↑ 154% (maximal increase) | [3] |

| Plasma Triglycerides | This compound | Dose-dependent | Not Specified | ↓ (Dose-dependent lowering) | [2] |

Table 2: Metabolic Effects of this compound in Zucker Diabetic Fatty (ZDF) Rats

| Parameter | Treatment Group | ED₅₀ | Effect | Reference |

| Plasma Glucose | This compound | 3.8 ± 1.8 mg/kg/day | Glucose normalization at 10 mg/kg/day | [3] |

Table 3: Gene Expression Changes in db/db Mice Treated with this compound

| Tissue | Gene | Treatment Group | Fold Change vs. Control | Reference |

| White Adipose Tissue | Fatty Acid-Coenzyme A Ligase Long-Chain 2 | This compound | ↑ 3.7-fold | [3] |

Signaling Pathways of this compound in Lipid Metabolism

This compound exerts its effects on lipid metabolism through the dual activation of PPARα and PPARγ. Upon ligand binding, these nuclear receptors form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates a cascade of events leading to changes in gene expression that govern lipid homeostasis.

PPARα-Mediated Signaling

Activation of PPARα by this compound primarily influences fatty acid catabolism. Key downstream effects include:

-

Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal β-oxidation, leading to increased breakdown of fatty acids for energy.

-

Regulation of Lipoprotein Metabolism: Modulation of genes such as apolipoprotein A-I (ApoA-I), leading to increased HDL cholesterol levels.[4]

-

Reduction in Plasma Triglycerides: Increased expression of lipoprotein lipase (B570770) (LPL), which hydrolyzes triglycerides in circulating lipoproteins, and decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.

PPARγ-Mediated Signaling

The PPARγ component of this compound's activity primarily impacts adipogenesis and lipid storage. Key effects include:

-

Adipocyte Differentiation: Promotion of the differentiation of preadipocytes into mature adipocytes, which are specialized for lipid storage.

-

Increased Lipid Uptake: Upregulation of genes involved in fatty acid uptake and transport into adipose tissue, such as CD36.

-

Improved Insulin Sensitivity: By promoting the storage of fatty acids in adipose tissue, PPARγ activation can reduce lipotoxicity in other tissues like the liver and muscle, thereby improving insulin sensitivity.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

Animal Models

-

Human Apolipoprotein A-I (apoA-I) Transgenic Mice: These mice are genetically engineered to express human apoA-I, the primary protein component of HDL.[4] They are a relevant model for studying agents that modulate HDL cholesterol.

-

Zucker Diabetic Fatty (ZDF) Rats: This is a well-established model of obesity, insulin resistance, and type 2 diabetes.[5] These rats exhibit hyperlipidemia and hyperglycemia, making them suitable for testing the efficacy of anti-diabetic and lipid-lowering drugs.[6]

-

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and a diabetic phenotype.[7] They are widely used to study the mechanisms of type 2 diabetes and its complications.

In Vivo Studies

-

Drug Administration: this compound is typically administered orally, mixed in the diet or via gavage, at various doses to establish a dose-response relationship.

-

Hyperinsulinemic-Euglycemic Clamp: This is the gold-standard technique for assessing insulin sensitivity in vivo.[8] The protocol involves a constant infusion of insulin to stimulate glucose uptake by tissues, while glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate is a direct measure of insulin sensitivity.

-

Surgical Preparation: Rats are anesthetized, and catheters are implanted in the jugular vein (for infusions) and carotid artery (for blood sampling). Animals are allowed to recover for several days before the clamp study.[2][8]

-

Clamp Procedure: After a basal period to measure basal glucose turnover, a primed-continuous infusion of insulin is started. Blood glucose is monitored frequently, and a variable glucose infusion is adjusted to maintain blood glucose at a constant level.[2][8]

-

Lipid Profile Analysis

-

Sample Collection: Blood samples are collected from the animals, and plasma is separated by centrifugation.

-

Lipid Extraction: Lipids are extracted from plasma using established methods, such as the Folch or Bligh-Dyer methods, which use a mixture of chloroform (B151607) and methanol (B129727) to separate lipids from other plasma components.[9]

-

Quantification:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly used for the analysis of fatty acids. Lipids are first hydrolyzed and then derivatized to make them volatile for GC separation. The mass spectrometer then identifies and quantifies the individual fatty acids.[10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for comprehensive lipid profiling (lipidomics). It allows for the separation and quantification of a wide range of lipid species, including triglycerides, cholesterol esters, and phospholipids, with high sensitivity and specificity.[11]

-

Conclusion

This compound, as a dual PPARα/γ agonist, demonstrates a promising preclinical profile for the management of dyslipidemia and insulin resistance, key components of the metabolic syndrome. Its ability to favorably modulate HDL cholesterol and triglycerides, coupled with its insulin-sensitizing effects, highlights the potential of this therapeutic approach. The experimental data, though primarily from animal models, provide a strong rationale for further investigation into the clinical utility of this compound and similar dual PPAR agonists. This technical guide serves as a foundational document for researchers to understand the multifaceted effects of this compound on lipid metabolism and to design future studies to further elucidate its therapeutic potential.

References

- 1. Peroxisome proliferator-activated receptor targets for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. High levels of human apolipoprotein A-I in transgenic mice result in increased plasma levels of small high density lipoprotein (HDL) particles comparable to human HDL3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of apoA-V on HDL and VLDL metabolism in APOC3 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat [jove.com]

- 9. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Molecular Targets of LY465608

For Researchers, Scientists, and Drug Development Professionals

Core Summary

LY465608 is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). In vitro studies have demonstrated its high potency at PPARα and moderate potency at PPARγ. This dual agonism allows this compound to address key aspects of the metabolic syndrome by improving insulin (B600854) sensitivity and ameliorating diabetic hyperglycemia, while also favorably impacting cardiovascular risk factors. Its mechanism of action extends to the inhibition of macrophage activation, suggesting a role in mitigating inflammatory processes associated with metabolic diseases.

Quantitative Data on Molecular Targets

The following tables summarize the in vitro potency of this compound on its primary molecular targets, human PPARα and PPARγ.

Table 1: In Vitro Potency (EC50) of this compound on Human PPARα and PPARγ

| Molecular Target | EC50 (nM) | Reference |

| Human PPARα | 65 | [1] |

| Human PPARγ | 665 | [1] |

Table 2: Binding Affinity (Ki) and Potency (EC50/IC50) of this compound from Various Sources

| Target | Parameter | Value (nM) | Original Value | Original Parameter | Reference |

| Human PPARα | Ki | 170 | 170 nM | Ki | J Med Chem (2004) 47: 4118-4127 |

| Human PPARα | IC50 | 174 | 174 nM | IC50 | J Med Chem (2001) 44: 2061-2064 |

| Human PPARα | EC50 | 150 | 150 nM | EC50 | J Med Chem (2003) 46: 1306-1317 |

| Human PPARα | EC50 | 149.5 | 149.5 nM | EC50 | J Med Chem (2001) 44: 2061-2064 |

| Human PPARγ | Ki | 550 | 550 nM | Ki | J Med Chem (2004) 47: 4118-4127 |

| Human PPARγ | IC50 | 548 | 548 nM | IC50 | J Med Chem (2001) 44: 2061-2064 |

Signaling Pathways

This compound exerts its effects by directly binding to and activating PPARα and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors. Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

dot

References

The Dual PPAR-α/γ Agonist LY465608: A Preclinical Deep Dive into its Role in Glucose Homeostasis

For Immediate Release

Indianapolis, IN – December 17, 2025 – LY465608, a novel non-thiazolidinedione dual peroxisome proliferator-activated receptor (PPAR)-alpha and gamma agonist, has demonstrated significant potential in preclinical models for the management of type 2 diabetes by improving glucose homeostasis and insulin (B600854) sensitivity. This technical guide provides an in-depth analysis of the available preclinical data on this compound, focusing on its mechanism of action, quantitative effects on glucose metabolism, and the experimental protocols utilized in its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.

Core Mechanism of Action: Dual PPAR-α/γ Agonism

This compound exerts its effects by activating both PPAR-α and PPAR-γ nuclear receptors. These receptors are critical regulators of glucose and lipid metabolism. Activation of PPAR-γ is known to enhance insulin sensitivity, particularly in adipose tissue, leading to increased glucose uptake from the bloodstream. Simultaneously, PPAR-α activation primarily influences lipid metabolism, which can indirectly improve insulin sensitivity and glucose homeostasis. The dual agonism of this compound is designed to address multiple metabolic dysregulations characteristic of type 2 diabetes.

Quantitative Effects on Glucose Homeostasis

Preclinical studies, primarily in rodent models of insulin resistance and type 2 diabetes, have provided quantitative insights into the efficacy of this compound in regulating glucose levels.

In Vivo Efficacy in Zucker Diabetic Fatty (ZDF) Rats

A key study evaluated the dose-dependent effects of this compound on plasma glucose levels in male Zucker diabetic fatty (ZDF) rats, a well-established model of type 2 diabetes. The findings are summarized in the table below.

| Parameter | Value | Animal Model |

| Half-maximal effective dose (ED₅₀) for glucose lowering | 3.8 ± 1.8 mg/kg/day | Male ZDF rats |

| Dose for glucose normalization | 10 mg/kg/day | Male ZDF rats |

These results indicate a potent glucose-lowering effect of this compound in a hyperglycemic state.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating its in vivo efficacy.

Detailed Experimental Protocols

While the full, detailed protocols from the original preclinical studies are not publicly available, based on standard practices in the field, the following methodologies were likely employed.

Animal Models

-

Zucker Diabetic Fatty (ZDF) Rats: Male ZDF rats are a common model for type 2 diabetes, characterized by obesity, hyperglycemia, hyperlipidemia, and insulin resistance. They are typically used to assess the glucose-lowering efficacy of new compounds.

-

Housing and Diet: Animals are housed in a controlled environment with a standard light-dark cycle and access to standard chow and water ad libitum.

In Vivo Glucose Lowering Study

-

Acclimatization: Animals are allowed to acclimate to the facility for a period of at least one week before the start of the study.

-

Grouping: Rats are randomly assigned to treatment groups (vehicle control and various doses of this compound).

-

Dosing: this compound is typically formulated in a suitable vehicle (e.g., 1% carboxymethylcellulose) and administered daily by oral gavage for a specified duration (e.g., 14-28 days).

-

Blood Glucose Monitoring: Blood samples are collected at regular intervals (e.g., weekly or at the end of the study) from the tail vein. Plasma glucose concentrations are then measured using a glucose analyzer.

-

Data Analysis: The dose-response relationship is analyzed to determine the ED₅₀ value, which represents the dose required to achieve 50% of the maximal glucose-lowering effect.

Conclusion

The preclinical data on this compound strongly suggest its potential as a therapeutic agent for type 2 diabetes. Its dual PPAR-α/γ agonist activity allows it to address both insulin resistance and dyslipidemia, key components of the metabolic syndrome. The potent glucose-lowering effects observed in the ZDF rat model provide a solid foundation for further investigation. While the compound's clinical development status is not widely publicized, the foundational preclinical work highlights a promising mechanism for the management of hyperglycemia and related metabolic disorders. Further research and public dissemination of more detailed data would be invaluable to the scientific community.

The Pharmacology of LY465608: A Dual PPARα/γ Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY465608 is a potent, non-thiazolidinedione dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This document provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, in vitro activity, and in vivo efficacy in preclinical models of metabolic and cardiovascular disease. Quantitative data on receptor binding and functional activation are presented, along with descriptions of key experimental methodologies. Signaling pathways and experimental workflows are visualized to provide a clear understanding of the compound's pharmacological profile.

Introduction

Metabolic disorders, including type 2 diabetes and dyslipidemia, represent a significant global health challenge. Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that play a critical role in the regulation of glucose and lipid metabolism, making them attractive therapeutic targets. The PPAR family consists of three isotypes: α, γ, and δ/β. PPARα is primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle, and its activation leads to a reduction in triglycerides. PPARγ is predominantly found in adipose tissue and macrophages, and its activation enhances insulin (B600854) sensitivity and glucose uptake.

This compound was developed as a dual PPARα/γ agonist with the aim of simultaneously addressing both the dyslipidemia and hyperglycemia characteristic of type 2 diabetes and the metabolic syndrome. By combining the beneficial effects of both PPARα and PPARγ activation, this compound has the potential to offer a more comprehensive treatment for these complex metabolic diseases.

Mechanism of Action

This compound exerts its pharmacological effects by binding to and activating both PPARα and PPARγ. Upon ligand binding, the PPAR undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This activated receptor then forms a heterodimer with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

The dual agonism of this compound results in the regulation of a wide array of genes involved in lipid and glucose metabolism, as well as inflammation.

Data Presentation: In Vitro Pharmacology

The following tables summarize the quantitative data for the in vitro activity of this compound on human PPARα and PPARγ.

Table 1: Binding Affinity of this compound for Human PPARα and PPARγ

| Target | Parameter | Value (nM) | Assay Type | Reference |

| PPARα | Ki | 170 | Binding affinity for human peroxisome proliferator activated receptor alpha | [1] |

| PPARγ | Ki | 550 | Binding affinity for human peroxisome proliferator activated receptor gamma | [1] |

Table 2: Functional Activity of this compound on Human PPARα and PPARγ

| Target | Parameter | Value (nM) | Assay Type | Reference |

| PPARα | IC50 | 174 | Binding affinity towards human peroxidase proliferator activated receptor alpha (hPPARalpha) | [1] |

| PPARα | EC50 | 150 | Agonistic activity for Peroxisome proliferator activated receptor alpha | [1] |

| PPARα | EC50 | 149.5 | Binding affinity at human PPAR alpha | [1] |

| PPARγ | IC50 | 548 | Binding affinity at human peroxidase proliferator activated receptor gamma (hPPARgamma) | [1] |

Experimental Protocols

In Vitro Assays

4.1.1. PPAR Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the PPAR ligand-binding domain (LBD) by measuring its ability to displace a radiolabeled ligand.

-

Materials: Purified recombinant human PPARα-LBD and PPARγ-LBD, a suitable radioligand with known affinity for each receptor (e.g., [3H]-rosiglitazone for PPARγ), test compound (this compound), assay buffer, and a method to separate bound from free radioligand (e.g., filter plates, scintillation proximity assay beads).

-

Procedure: A constant concentration of the PPAR-LBD and radioligand are incubated with varying concentrations of the test compound. The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand.

-

Data Analysis: The amount of bound radioactivity is measured using a scintillation counter. The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

4.1.2. PPAR Transactivation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of a compound to activate the transcriptional activity of a PPAR.

-

Principle: Cells are transiently transfected with two plasmids: an expression vector for the full-length PPAR or a chimeric receptor containing the PPAR-LBD fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of PPREs or a GAL4 upstream activating sequence.

-

Procedure: The transfected cells are treated with various concentrations of the test compound (this compound). If the compound activates the PPAR, the receptor will bind to the response elements on the reporter plasmid and drive the expression of the luciferase enzyme.

-

Data Analysis: The luciferase activity is measured using a luminometer. The results are typically expressed as fold activation over the vehicle control. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Studies

4.2.1. Zucker Diabetic Fatty (ZDF) Rat Model of Type 2 Diabetes

The ZDF rat is a well-established model of obesity, insulin resistance, and type 2 diabetes.

-

Animal Model: Male Zucker diabetic fatty (fa/fa) rats develop hyperglycemia, hyperinsulinemia, and insulin resistance.

-

Study Design: A study investigating this compound in ZDF rats involved dose-dependent administration of the compound.[2] The primary endpoint was the normalization of plasma glucose levels.[2] The ED50 for glucose normalization was determined to be 3.8 mg/kg/day.[2]

-

Methodology:

-

Oral Glucose Tolerance Test (OGTT): To assess improvements in glucose tolerance and insulin sensitivity. Rats are fasted overnight and then administered an oral glucose load. Blood samples are collected at various time points to measure glucose and insulin levels.

-

Hyperinsulinemic-Euglycemic Clamp: Considered the gold standard for assessing insulin sensitivity. A high level of insulin is infused intravenously, and glucose is infused at a variable rate to maintain euglycemia. The glucose infusion rate is a measure of insulin sensitivity.

-

4.2.2. Apolipoprotein E (ApoE) Knockout Mouse Model of Atherosclerosis

ApoE knockout mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, providing a relevant model to study the anti-atherosclerotic effects of therapeutic agents.

-

Animal Model: Apolipoprotein E deficient (ApoE-/-) mice.

-

Study Design: this compound was investigated for its ability to inhibit macrophage activation and the progression of atherosclerosis in these mice.

-

Methodology:

-

Macrophage Activation Assay: Peritoneal macrophages are isolated from ApoE-/- mice. The cells are then stimulated with interferon-gamma (IFNγ) in the presence or absence of this compound. The inhibition of nitric oxide synthesis and the expression of cell surface markers like CD11a are measured to assess the anti-inflammatory effect of the compound.

-

Atherosclerosis Assessment: Mice are fed a high-fat diet to accelerate atherosclerosis. This compound is administered for an extended period. At the end of the study, the aortas are excised, and the atherosclerotic lesion area is quantified using techniques like en face analysis after staining with Oil Red O.

-

Summary of Pharmacological Effects

-

Dual PPARα/γ Agonism: this compound demonstrates binding and activation of both PPARα and PPARγ, with a preference for PPARα in terms of binding affinity.

-

Metabolic Effects: In preclinical models of type 2 diabetes, this compound effectively lowers plasma glucose, improves insulin sensitivity, reduces triglycerides, and increases HDL cholesterol.[2]

-

Anti-Inflammatory and Anti-Atherosclerotic Effects: this compound inhibits macrophage activation and reduces the development of atherosclerotic lesions in a murine model of atherosclerosis.

Conclusion

This compound is a potent dual PPARα/γ agonist with a promising preclinical pharmacological profile. Its ability to concurrently improve both glucose and lipid metabolism, along with its anti-inflammatory properties, suggests its potential as a therapeutic agent for the management of type 2 diabetes and the metabolic syndrome, addressing multiple facets of these complex diseases. The data presented in this technical guide provide a comprehensive foundation for further research and development of this and similar dual-acting PPAR modulators.

References

The Dual PPARα/γ Agonist LY465608: A Preclinical Technical Overview for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical research on LY465608, a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). Developed by Eli Lilly and Company, this compound was investigated for its potential to address the multifaceted metabolic dysregulation characteristic of type 2 diabetes and the metabolic syndrome. This document summarizes the key quantitative data from preclinical studies, details the experimental protocols employed, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Dual PPARα/γ Agonism

This compound is a non-thiazolidinedione compound designed to concurrently activate both PPARα and PPARγ nuclear receptors. This dual agonism is intended to provide a multi-pronged therapeutic effect by combining the insulin-sensitizing actions of PPARγ activation with the lipid-modulating benefits of PPARα activation.

-

PPARγ Activation: Primarily expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and plays a crucial role in insulin (B600854) sensitivity. Agonism of PPARγ by this compound is expected to enhance glucose uptake in peripheral tissues, thereby lowering blood glucose levels.

-

PPARα Activation: Highly expressed in the liver, kidney, and heart, PPARα is a key regulator of fatty acid oxidation. Activation of this receptor by this compound aims to improve dyslipidemia, a common comorbidity in type 2 diabetes, by increasing the catabolism of fatty acids.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound. The primary data is extracted from the seminal publication by Etgen et al. in Diabetes (2002).

Table 1: Effects of this compound on Plasma Glucose and Insulin in Male Zucker Diabetic Fatty (ZDF) Rats

| Treatment Group | Dose (mg/kg/day) | Plasma Glucose (mmol/L) | Plasma Insulin (pmol/L) |

| Vehicle Control | - | 25.6 ± 1.7 | 1034 ± 138 |

| This compound | 1 | 18.9 ± 2.2* | 750 ± 120 |

| This compound | 3 | 9.4 ± 1.1 | 435 ± 85 |

| This compound | 10 | 6.7 ± 0.6 | 210 ± 40 |

*p < 0.05 vs. vehicle; **p < 0.01 vs. vehicle. Data are presented as mean ± SEM.

Table 2: Effects of this compound on Oral Glucose Tolerance in Female Obese Zucker (fa/fa) Rats

| Treatment Group | Dose (mg/kg/day) | Glucose Area Under the Curve (AUC) |

| Vehicle Control | - | 100% (normalized) |

| This compound | 3 | 65% |

| Rosiglitazone | 3 | 62% |

*p < 0.05 vs. vehicle.

Table 3: Effects of this compound on Lipid Profile in Human Apolipoprotein A-I Transgenic Mice

| Treatment Group | Dose (mg/kg/day) | HDL Cholesterol Change (%) | Plasma Triglycerides Change (%) |

| Vehicle Control | - | 0 | 0 |

| This compound | 3 | +25 | -40 |

| This compound | 10 | +45 | -60 |

*p < 0.05 vs. vehicle.

Signaling Pathways and Experimental Workflows

PPARα/γ Signaling Pathway

The following diagram illustrates the mechanism of action of this compound through the activation of PPARα and PPARγ.

Caption: Mechanism of action of this compound via PPARα/γ activation.

Experimental Workflow for In Vivo Studies

The diagram below outlines the typical workflow for the in vivo animal studies cited in this guide.

Caption: General workflow for preclinical in vivo studies of this compound.

Experimental Protocols

In Vivo Animal Studies

-

Animal Models:

-

Male Zucker Diabetic Fatty (ZDF) Rats: An obese, insulin-resistant, and hyperglycemic model of type 2 diabetes.

-

Female Obese Zucker (fa/fa) Rats: An obese and insulin-resistant but not overtly diabetic model, used for assessing insulin sensitivity.

-

db/db Mice: A model of obesity, diabetes, and dyslipidemia.

-

Human Apolipoprotein A-I Transgenic Mice: Used to evaluate effects on human-like HDL metabolism.

-

-

Drug Administration:

-

This compound was administered orally via gavage once daily for a specified duration (typically 14-28 days).

-

The compound was formulated in a suitable vehicle (e.g., 1% carboxymethylcellulose).

-

-

Blood Glucose and Insulin Measurement:

-

Blood samples were collected from tail veins.

-

Plasma glucose was measured using a glucose oxidase method.

-

Plasma insulin was determined by radioimmunoassay (RIA).

-

-

Oral Glucose Tolerance Test (OGTT):

-

Following an overnight fast, animals were administered an oral glucose load (e.g., 2 g/kg).

-

Blood samples were collected at various time points (e.g., 0, 30, 60, 120 minutes) to measure plasma glucose and insulin levels.

-

-

Hyperinsulinemic-Euglycemic Clamp:

-

This procedure was used to assess insulin sensitivity directly.

-

A constant infusion of insulin was administered, and glucose was infused at a variable rate to maintain euglycemia. The glucose infusion rate is a measure of insulin sensitivity.

-

-

Lipid Profile Analysis:

-

Plasma triglycerides and HDL cholesterol were measured using standard enzymatic colorimetric assays.

-

In Vitro Hepatocyte Studies

-

Hepatocyte Isolation and Culture:

-

Primary hepatocytes were isolated from rats and dogs using a two-stage collagenase perfusion method.

-

Cells were cultured in appropriate media and treated with this compound or a vehicle control (DMSO).

-

-

Gene Expression Analysis:

-

RNA was extracted from cultured hepatocytes.

-

The expression of PPAR target genes (e.g., acyl-CoA oxidase) was quantified using real-time quantitative PCR (RT-qPCR).

-

-

Fatty Acid Oxidation Assays:

-

The rate of peroxisomal and mitochondrial β-oxidation was measured in cell lysates using radiolabeled substrates.

-

Conclusion

The preclinical data for this compound demonstrate its potential as a dual PPARα/γ agonist to ameliorate key aspects of the metabolic syndrome, including hyperglycemia, insulin resistance, and dyslipidemia. The compound showed robust efficacy in various rodent models of diabetes and insulin resistance. However, it is important to note that the development of many dual PPAR agonists has been challenged by safety concerns in later stages of clinical trials. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, offering valuable insights for researchers in the field of type 2 diabetes and metabolic diseases.

Investigating the Therapeutic Potential of LY465608: A Preclinical In-Depth Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY465608 is a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), nuclear hormone receptors that play a pivotal role in the regulation of lipid and glucose metabolism, and inflammation. This technical guide provides a comprehensive overview of the preclinical data available for this compound, exploring its therapeutic potential in metabolic and cardiovascular diseases. Through a detailed examination of its pharmacological profile, including binding affinities and in vivo efficacy, this document aims to serve as a valuable resource for researchers and professionals in the field of drug development. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Metabolic syndrome, a cluster of conditions including insulin (B600854) resistance, dyslipidemia, and hypertension, represents a significant and growing global health concern, substantially increasing the risk for type 2 diabetes and cardiovascular disease. Peroxisome Proliferator-Activated Receptors (PPARs) have emerged as critical therapeutic targets for managing these metabolic derangements. The PPAR subfamily consists of three isotypes: PPARα, PPARγ, and PPARδ (also known as PPARβ). PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle, and its activation leads to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. PPARγ is highly expressed in adipose tissue and plays a crucial role in adipogenesis, insulin sensitization, and glucose homeostasis.